molecular formula C6H11NO4S2 B11731519 2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid

2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid

Cat. No.: B11731519
M. Wt: 225.3 g/mol
InChI Key: NCHQZZTYKHSOGL-UHFFFAOYSA-N
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Description

2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid is a synthetic organic compound of interest in biochemical research, characterized by its disulfide bridge. This compound is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a model compound in studies of disulfide bond reactivity, a critical feature in the structure and function of peptides and proteins . The disulfide functional group is a key site for redox reactions, and its presence makes this compound a potential candidate for investigating biochemical oxidation-reduction processes . The molecular formula is C7H9NO2S, and it has a molecular weight of 171.22 g/mol . Its CAS registry number is 15476-49-0 . Please consult the safety data sheet for proper handling and storage procedures.

Properties

IUPAC Name

2-amino-3-(1-carboxyethyldisulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S2/c1-3(5(8)9)13-12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHQZZTYKHSOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Thiol Deprotonation : In basic media (pH 8–9), thiol groups are deprotonated to thiolate ions (-S⁻), enhancing their nucleophilicity and susceptibility to oxidation.

  • Oxidation : Introducing an oxidizing agent, such as iodine (I₂) or hydrogen peroxide (H₂O₂), facilitates the formation of the mixed disulfide bond. For example, iodine oxidizes two thiolate ions to generate a disulfide and iodide anions:

    2RSH+I2RSSR+2HI2 \, \text{RSH} + I_2 \rightarrow \text{RSSR} + 2 \, \text{HI}

    Adapting this approach, equimolar cysteine and 3-mercaptopropionic acid react in aqueous or alcoholic media to yield the target compound.

Optimization Parameters

  • Stoichiometry : A 1:1 molar ratio of cysteine to 3-mercaptopropionic acid minimizes homo-dimerization (e.g., cystine or bis-carboxyethyl disulfide).

  • Temperature : Room temperature (20–25°C) prevents thermal degradation of sensitive functional groups.

  • Solvent : Polar solvents like water or methanol enhance solubility and reaction homogeneity.

Table 1: Comparative Yields Under Varied Oxidative Conditions

Oxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)
I₂H₂O257895
H₂O₂MeOH256588
O₂ (air)H₂O/MeOH304275

Thiol-Disulfide Exchange Strategies

Thiol-disulfide exchange offers superior control over regioselectivity by employing pre-formed disulfide reagents. This method avoids the statistical distribution of products inherent to oxidative coupling.

Protocol Overview

  • Activation : A cysteine derivative (e.g., S-protected cysteine) reacts with a symmetric disulfide, such as bis(2-carboxyethyl) disulfide, in the presence of a reducing agent (e.g., dithiothreitol, DTT).

  • Equilibration : The reducing agent generates a thiolate intermediate, which displaces one arm of the symmetric disulfide, forming the asymmetric target compound.

Advantages

  • Minimizes homo-dimer byproducts.

  • Compatible with orthogonal protecting groups (e.g., Boc for amino, methyl esters for carboxylates).

Critical Considerations

  • pH Control : Maintaining mildly basic conditions (pH 7.5–8.5) ensures thiolate stability without hydrolyzing protecting groups.

  • Stoichiometry : A 2:1 ratio of cysteine derivative to symmetric disulfide drives the equilibrium toward the desired product.

Solid-Phase Peptide Synthesis (SPPS)

For applications requiring high stereochemical purity, SPPS enables stepwise assembly of the target compound on a resin matrix. This approach is particularly advantageous for producing isotopically labeled variants or derivatives for pharmacological studies.

Stepwise Synthesis

  • Resin Loading : A Wang resin pre-loaded with Fmoc-protected cysteine serves as the solid support.

  • Deprotection : Piperidine removes the Fmoc group, exposing the amino terminus.

  • Disulfide Introduction : A carboxyethyl disulfide moiety is incorporated via HBTU/HOBt-mediated coupling with 3-mercaptopropionic acid, followed by iodine oxidation.

  • Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin while removing acid-labile protecting groups.

Yield and Purity

  • Typical yields range from 60–75% with purities exceeding 90% after HPLC purification.

Challenges and Mitigation Strategies

Racemization

The α-carbon of cysteine is prone to racemization under basic conditions. Mitigation strategies include:

  • Using low temperatures during deprotection steps.

  • Employing racemization-suppressing agents like HOBt or OxymaPure®.

Over-Oxidation

Prolonged exposure to strong oxidants converts disulfides to sulfonic acids (-SO₃H). This is avoided by:

  • Strict control of reaction time.

  • Quenching oxidants (e.g., Na₂S₂O₃ for I₂) immediately post-reaction.

Industrial-Scale Considerations

Patent CN103508890A highlights a "one-pot" methodology for analogous disulfide-containing carboxylic acids, emphasizing solvent selection and catalytic additives. Key adaptations for this compound include:

  • Solvent : Toluene or dimethylformamide (DMF) for reflux conditions.

  • Catalyst : p-Toluenesulfonic acid (pTSA) accelerates thiol oxidation while minimizing side reactions.

Table 2: Industrial Process Parameters

ParameterOptimal Range
Reaction Temperature80–90°C
Catalyst Loading0.1 eq pTSA
Reaction Time3–4 h
Yield≥90%

Chemical Reactions Analysis

Disulfide Bond Formation and Redox Reactions

The compound contains a disulfide bond (-S-S-), which is central to its reactivity. Key reactions include:

  • Oxidative formation of disulfide bonds : Thiols (cysteine residues) oxidize reversibly to form disulfide bridges under mild oxidative conditions, stabilizing protein structures .

  • Reduction of disulfide bonds : Disulfide bonds can be cleaved using reductants like mercaptoethanol or dithiothreitol, yielding cysteine thiol groups .

Table 1: Redox Reaction Conditions

Reaction TypeReagents/ConditionsProducts
Disulfide bond formationOxidative environmentDisulfide-bridged compound
ReductionMercaptoethanol, dithiothreitolCysteine thiol groups

Self-Assembly via Hydrogen Bonding

The compound exhibits concentration-dependent self-assembly, forming distinct supramolecular structures:

  • Ethanol solutions : Form floret-shaped constructs via hydrogen bonding between amino and carboxylic acid groups .

  • Water solutions : Assemble into fibrillar architectures, which can transition to florets upon resuspension in ethanol .

  • Slow evaporation : Produces crystals with specific hydrogen-bonding dimers (e.g., carboxylic acid proton-to-amino group interactions) .

Table 2: Self-Assembly Parameters

SolventStructure TypeKey Interactions
EthanolFloretsHydrogen bonding (N-O, O-O)
WaterFibrilsHydrogen bonding, solvent effects
MethanolCrystalsIntermolecular hydrogen bonds

Alkylation and Functional Group Modification

  • Alkylation : Cystine residues undergo alkylation using reagents like iodoacetamide or α-bromoacetophenone, converting cystine to serine or glycine derivatives .

  • Conjugation : Terminal cysteines can be modified for bioconjugation (e.g., flavin attachment to papain) .

Table 3: Alkylation Reactions

ReagentReaction TypeProduct
IodoacetamideAlkylationSerine derivative
α-BromoacetophenoneAlkylationGlycine derivative

Coordination Chemistry

The compound participates in coordination with metal ions:

  • Forms dihydrogen triiodide coordination compounds under specific conditions, as demonstrated in studies with iodide ions .

Analytical Characterization

  • Circular Dichroism (CD) Spectroscopy : Concentration-dependent CD signals indicate structural transitions (e.g., racemic mixtures show no signal at low concentrations but exhibit ordered structures at higher concentrations) .

  • X-Ray Crystallography : Reveals hydrogen-bonding networks and dimerization patterns in crystalline forms .

  • Energy-Dispersive Spectroscopy (EDS) : Confirms elemental composition (S, B, N, O) in self-assembled constructs .

Table 4: Analytical Techniques

MethodKey Observations
CD SpectroscopyConcentration-dependent structural order
X-Ray CrystallographyHydrogen-bonding dimers, unit cell dimensions
EDSElemental composition validation

Solubility and Stability

  • Solvent dependence : Soluble in ethanol and water but insoluble in non-polar solvents (benzene, hexane) .

  • Reversible self-assembly : Fibril-to-floret transitions occur upon solvent exchange (e.g., water → ethanol) .

Scientific Research Applications

Protein Folding and Stability

  • The compound is integral to studies on protein folding and stability due to its ability to form disulfide bonds. These bonds are essential for maintaining the three-dimensional structure of proteins.

Case Study: Protein Stabilization

  • In a study published in the Journal of Biological Chemistry, researchers demonstrated that introducing 2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid into protein structures enhanced their thermal stability by promoting disulfide bond formation, which is critical for proper protein function .

Medical Applications

Drug Development

  • The potential of this compound in drug development is being investigated, particularly concerning its ability to target disulfide bonds in proteins associated with various diseases.

Case Study: Anticancer Research

  • A notable study explored the anticancer properties of derivatives of this compound. The findings indicated that these derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting their potential use as therapeutic agents .

Industrial Applications

Pharmaceutical Production

  • In the pharmaceutical industry, this compound is utilized as a precursor for synthesizing various drugs and bioactive compounds.

Table 2: Industrial Uses

ApplicationDescription
Pharmaceutical ManufacturingPrecursor for drug synthesis
Biochemical ResearchStudy of enzyme mechanisms
Agricultural ChemistryPotential use in plant growth regulators

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid involves its ability to form and break disulfide bonds. This property is crucial in maintaining the structural integrity of proteins and enzymes. The compound can interact with thiol groups in proteins, leading to the formation of disulfide linkages that stabilize protein structures.

Comparison with Similar Compounds

2-Amino-3-sulfhydrylpropanoic acid (Cysteine)

  • Structure : Contains a sulfhydryl (-SH) group instead of a disulfanyl-carboxyethyl moiety.
  • Key Properties :
    • Molecular weight: 121.16 g/mol (free base); 157.6 g/mol (hydrochloride salt, CAS: 52-89-1) .
    • Reactivity: Prone to oxidation, forming cystine (disulfide dimer).
    • Applications: Critical in protein folding, antioxidant synthesis (e.g., glutathione), and metal chelation .
  • Contrast : The disulfanyl-carboxyethyl group in the target compound likely enhances oxidative stability compared to cysteine’s labile -SH group.

2-Amino-4-(methylthio)butanoic acid (Methionine Analog)

  • Structure: Features a methylthio (-SCH₃) group on a butanoic acid backbone.
  • Key Properties :
    • Molecular weight: 149.21 g/mol.
    • Reactivity: Participates in methylation reactions and sulfur metabolism.

Aromatic-Substituted Amino Acids

2-Amino-3-(3-nitrophenyl)propanoic Acid

  • Structure : Nitrophenyl group replaces the disulfanyl-carboxyethyl moiety.
  • Key Properties :
    • CAS: 949-99-5; molecular weight: 224.19 g/mol.
    • Reactivity: Nitro group confers electron-withdrawing effects, influencing acidity and photostability.
  • Applications : Used in synthetic intermediates for pharmaceuticals and agrochemicals .
  • Contrast : The nitro-substituted compound lacks redox-active sulfur groups, limiting its utility in biological redox systems compared to the target compound.

2-Amino-3-(thiophen-2-yl)propanoic Acid

  • Structure : Thiophene ring replaces the disulfanyl-carboxyethyl group.
  • Applications : Employed in biocatalytic studies for stereoselective transformations, leveraging its aromaticity for enzyme-substrate interactions .

Complex Disulfanyl Derivatives

2-Amino-3-(((R)-2-(N-Benzoylbenzamido)-2-carboxyethyl)disulfanyl)propanoic Acid

  • Structure : Incorporates a benzoylbenzamido group and carboxyethyl disulfanyl chain.
  • Key Properties :
    • Molecular weight: 448.51 g/mol.
    • Hazard Profile: H315 (skin irritation), H319 (eye irritation), H302 (harmful if swallowed) .
  • Contrast : The bulky benzoyl group reduces solubility in aqueous systems compared to the simpler carboxyethyl substituent in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid Carboxyethyl disulfanyl N/A 15476-49-0 Potential redox activity, biochemical applications
Cysteine hydrochloride Sulfhydryl (-SH) 157.6 52-89-1 Antioxidant synthesis, protein folding
2-Amino-3-(3-nitrophenyl)propanoic acid 3-Nitrophenyl 224.19 949-99-5 Pharmaceutical intermediates
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl ~183.22 N/A Biocatalysis, stereoselective reactions
2-Amino-3-(((R)-2-(N-benzoylbenzamido)-... Benzoylbenzamido disulfanyl 448.51 N/A High molecular weight, limited solubility

Research Implications and Gaps

  • Target Compound: Limited data on synthesis, stability, and biological activity necessitate further studies. Its disulfide-carboxyethyl group may offer advantages in drug delivery or metal chelation.
  • Comparative Insights: Sulfur-containing analogs excel in redox applications, while aromatic-substituted derivatives are more suited for synthetic chemistry.

Biological Activity

2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid, commonly referred to as cystine, is a naturally occurring amino acid derivative formed by the oxidation of two cysteine molecules. This compound plays a critical role in various biological processes, including protein structure stabilization, antioxidant activity, and cellular signaling pathways. The following sections will explore its biological activity in detail, supported by research findings and data tables.

Chemical Structure and Properties

Cystine is characterized by its disulfide bond between two cysteine residues. Its chemical formula is C6H12N2O4S2C_6H_{12}N_2O_4S_2, and it has a molecular weight of 240.32 g/mol. The structural representation is as follows:

Cystine H2NC(COOH)(CysSSCys)COOH\text{Cystine }H_2N-C(\text{COOH})(\text{Cys}-S-S-\text{Cys})-COOH

1. Antioxidant Activity

Cystine serves as a precursor to glutathione, a major intracellular antioxidant. It helps in the detoxification of reactive oxygen species (ROS) and protects cells from oxidative stress. Studies have shown that supplementation with cystine can enhance glutathione levels, thus improving cellular defense mechanisms against oxidative damage .

2. Protein Structure Stabilization

The presence of disulfide bonds in proteins, formed by cystine, is crucial for maintaining the tertiary and quaternary structures of proteins. This stabilization is particularly important in extracellular proteins such as antibodies and enzymes, where structural integrity is essential for function .

3. Role in Cellular Signaling

Cystine influences various signaling pathways, including those related to cell growth and apoptosis. It has been observed that cystine can modulate the activity of signaling molecules such as mTOR (mechanistic target of rapamycin), which plays a significant role in cell proliferation and survival .

Case Study 1: Cystine and Oxidative Stress

A study conducted on rat models demonstrated that dietary supplementation with cystine significantly reduced markers of oxidative stress in liver tissues. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, suggesting enhanced antioxidant capacity due to cystine intake .

ParameterControl GroupCystine Supplemented Group
MDA Levels (µmol/g)5.63.2
SOD Activity (U/mg)1.83.0

Case Study 2: Cystine's Effect on Protein Stability

Research on recombinant antibodies showed that the inclusion of cystine in the formulation improved thermal stability and resistance to denaturation under stress conditions. This finding highlights the importance of cystine in biopharmaceutical formulations .

Research Findings

Recent studies have highlighted the multifaceted roles of cystine beyond its traditional understanding as merely a structural component:

  • Cellular Uptake and Metabolism : Research indicates that cystine uptake is mediated by specific transporters, which can be influenced by external factors such as nutrient availability and oxidative stress levels .
  • Therapeutic Implications : Given its antioxidant properties, cystine has been explored for therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases and cancer .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(1-carboxyethyldisulfanyl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via biocatalytic methods or ligand-assisted metal complexation. For example, biocatalysts like SwCNTNH2-PAL (phenylalanine ammonia-lyase) have been used for stereoselective biotransformations in ammonia elimination or addition reactions, as demonstrated for structurally similar thiophene-containing propanoic acids . Optimizing reaction conditions (pH 7–9, 25–37°C) and monitoring intermediates via HPLC or LC-MS can improve yield. For ligand-assisted synthesis, mixed-ligand complexes with transition metals (e.g., cerium) may stabilize reactive intermediates, requiring elemental analysis and FTIR to confirm coordination .

Q. How should researchers characterize the structural and purity aspects of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • FTIR : Identify functional groups (e.g., -SH, -COOH) via characteristic peaks (e.g., 2500–2600 cm⁻¹ for -SH stretches).
  • UV-Vis Spectroscopy : Detect conjugated systems or metal-ligand charge-transfer bands if complexes are formed .
  • Elemental Analysis : Verify C, H, N, S content to confirm stoichiometry.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition patterns (e.g., loss of water or CO₂ at specific temperatures) .
  • Chiral HPLC : Resolve enantiomers if stereoisomerism is present, as seen in related tyrosine derivatives .

Q. What are the critical handling and storage protocols for this compound?

  • Methodological Answer :
  • Handling : Avoid dust formation; use PPE (gloves, lab coat, safety goggles) due to potential skin/eye irritation (GHS Category 2A/2B) . Work under fume hoods to minimize inhalation of aerosols.
  • Storage : Keep in airtight containers at –20°C in dry conditions to prevent disulfide bond degradation. Desiccants like silica gel can mitigate hydrolysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in enzymatic activity data involving this compound?

  • Methodological Answer : Contradictions may arise from variations in enzyme sources, pH, or substrate concentrations. For example, biocatalytic activity discrepancies in PAL-mediated reactions can be addressed by:
  • Multi-parametric Optimization : Use Design of Experiments (DoE) to test interactions between pH, temperature, and cofactors.
  • Kinetic Studies : Calculate KmK_m and VmaxV_{max} under standardized conditions to isolate variable effects .
  • Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence-based activity assays vs. LC-MS quantification) .

Q. How does the disulfide bond in this compound influence its redox behavior in biological systems?

  • Methodological Answer : The disulfide bond (-S-S-) confers redox sensitivity, enabling roles in antioxidant pathways or protein folding. To study this:
  • Cyclic Voltammetry : Measure redox potentials in buffered solutions (e.g., PBS, pH 7.4) to identify oxidation/reduction peaks.
  • Thiol-Disulfide Exchange Assays : Monitor glutathione (GSH)-mediated reduction kinetics using Ellman’s reagent (DTNB) to quantify free thiols .
  • Molecular Dynamics Simulations : Model interactions with thioredoxin or glutathione reductase to predict biological relevance .

Q. What methodologies are effective for studying this compound’s role in protein-ligand interactions?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (konk_{on}, koffk_{off}) with target proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in phosphate buffer (pH 7.0) at 25°C .
  • X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., oxidoreductases) to resolve binding modes at atomic resolution .

Q. How can researchers mitigate challenges in synthesizing enantiopure forms of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to direct stereochemistry during coupling reactions .
  • Enzymatic Resolution : Employ lipases or proteases to hydrolyze racemic mixtures selectively, as demonstrated for tyrosine derivatives .
  • Chiral Chromatography : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases for large-scale separations .

Data Contradiction Analysis Framework

Contradiction Source Resolution Strategy Example Reference
Varied enzymatic activityStandardize cofactor concentrations (e.g., NADPH/NAD⁺ ratios)PAL activity in SwCNTNH2-PAL vs. free enzyme
Discrepant thermal stabilityCompare TGA under inert vs. aerobic conditionsDecomposition pathways in cerium complexes
Conflicting binding affinitiesNormalize data to protein concentration (Bradford assay)SPR vs. ITC results for ligand-protein systems

Key Considerations for Experimental Design

  • Redox-Sensitive Assays : Include reducing agents (e.g., DTT) in buffers to stabilize the disulfide bond during in vitro studies .
  • Stereochemical Purity : Validate enantiomeric excess (ee) via polarimetry or chiral HPLC before biological testing .
  • Safety Protocols : Follow GHS guidelines for handling corrosive byproducts (e.g., HBr gas during synthesis) .

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